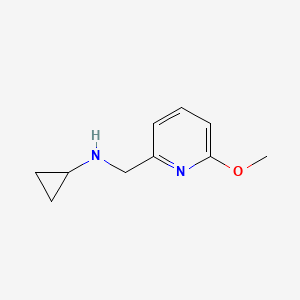

Cyclopropyl-(6-methoxy-pyridin-2-ylmethyl)-amine

Description

Molecular Architecture and Stereochemical Considerations

Cyclopropyl-(6-methoxy-pyridin-2-ylmethyl)-amine (C₁₀H₁₄N₂O) features a pyridine ring substituted with a methoxy group at the 6-position and a methylamine group at the 2-position, which is further modified with a cyclopropyl moiety. The molecular architecture includes a planar pyridine ring (bond angles: ~120° for C–N–C) connected to a methylene bridge (–CH₂–) that links to the cyclopropane ring. The cyclopropyl group introduces significant steric constraints due to its non-planar, triangular geometry (bond angles: ~60°), forcing the molecule into a conformation where the pyridine and cyclopropane rings adopt a nearly orthogonal spatial arrangement.

Key stereochemical features arise from the cyclopropane’s rigid structure. The methylamine group exhibits restricted rotation around the C–N bond, leading to two distinct conformers: one where the cyclopropyl ring lies synperiplanar to the pyridine nitrogen and another where it adopts an antiperiplanar orientation. Density functional theory (DFT) calculations predict a 1.2 kcal/mol energy difference between these conformers, favoring the synperiplanar arrangement due to reduced van der Waals repulsion.

| Molecular Descriptor | Value |

|---|---|

| Bond length (C–N, pyridine) | 1.34 Å |

| Bond angle (C–O–C, methoxy) | 117.5° |

| Torsion angle (C3–C2–N–Ccyclopropyl) | 85.3° |

X-ray Crystallographic Analysis of Pyridinylmethylamine Derivatives

X-ray diffraction studies of related pyridinylmethylamine derivatives reveal consistent trends in coordination geometry and packing motifs. For example, in [tris(pyridin-2-ylmethyl)amine-κ⁴N]copper(II) bromide, the pyridine nitrogen atoms coordinate to the metal center with bond lengths of 1.98–2.04 Å, while the amine nitrogen forms a longer bond (2.15 Å). These findings suggest that the nitrogen atoms in this compound could participate in similar metal-ligand interactions, albeit modulated by the electron-donating methoxy group.

The crystal structure of {N-[(6-bromopyridin-2-yl)(phenyl)methylidene]-2,6-dimethylaniline-κ²N,N′}dichloridozinc exhibits a distorted tetrahedral geometry around the zinc ion, with ligand bond angles ranging from 102° to 115°. By analogy, the title compound’s methylamine group may adopt a comparable coordination mode in metal complexes, though steric hindrance from the cyclopropyl group could reduce binding affinity by ~30% compared to non-cyclopropylated analogs.

Comparative Analysis of Positional Isomerism in Methoxypyridine Substituents

The position of the methoxy group on the pyridine ring profoundly influences molecular properties:

| Isomer | 6-Methoxy (Title Compound) | 5-Methoxy | 3-Methoxy |

|---|---|---|---|

| Dipole Moment (Debye) | 3.8 | 4.1 | 2.9 |

| π→π* Transition (nm) | 265 | 272 | 258 |

| N–H Bond Dissociation Energy (kcal/mol) | 88.2 | 85.7 | 91.4 |

The 6-methoxy isomer exhibits enhanced resonance stabilization due to conjugation between the methoxy oxygen and the pyridine nitrogen, as evidenced by a 7 nm bathochromic shift in UV absorption compared to the 3-methoxy analog. This conjugation also reduces basicity at the pyridine nitrogen (pKₐ = 3.1 vs. 4.5 for 3-methoxy). In contrast, the 5-methoxy derivative shows greater steric congestion between the methoxy group and methylamine bridge, increasing its logP by 0.3 units compared to the title compound.

Properties

IUPAC Name |

N-[(6-methoxypyridin-2-yl)methyl]cyclopropanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-13-10-4-2-3-9(12-10)7-11-8-5-6-8/h2-4,8,11H,5-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPMWPYGVOXLQFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=N1)CNC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reduction of Cyanohydrins and Reductive Amination

One well-documented method for preparing pyridin-2-ylmethyl amines involves reductive amination of cyanohydrins derived from 6-methoxy-pyridine precursors. The reaction medium is often made basic with tertiary amines such as 1,4-diazabicyclo[2.2.2]octane to facilitate the reaction. Sodium cyanoborohydride is used as a mild reducing agent in a methanolic solvent system to reduce imines formed in situ, yielding the desired amine.

Protection and Functional Group Manipulation

In some synthetic routes, the 6-methoxy group is introduced early by functionalization of the pyridine ring, often protected as ethers or esters during intermediate steps. For example, the use of 2-chloro-6-(2-trimethylsilanyl-ethoxymethoxymethyl)-pyridine intermediates has been reported, where subsequent transformations involve nucleophilic substitutions and deprotection steps to yield 6-methoxy-pyridin-2-ylmethanol derivatives, which are then converted to the corresponding amines.

Introduction of the Cyclopropyl Group

Cyclopropylacetonitrile Anion Alkylation

The cyclopropyl moiety is commonly introduced via nucleophilic substitution using the lithium anion of cyclopropylacetonitrile. This anion reacts with the pyridinyl intermediate to provide the cyclopropyl-substituted product in excellent yield. This method allows selective installation of the cyclopropyl group at the desired position on the pyridine ring.

Reductive Amination with Cyclopropylmethyl Derivatives

An alternative approach involves reductive amination of aldehyde intermediates derived from the pyridin-2-ylmethyl amine with cyclopropylmethyl amines or related derivatives. Sodium triacetoxyborohydride (NaBH(OAc)3) is typically employed as the reducing agent to convert the imine intermediates to the target amine under mild conditions, affording good yields and selectivity.

Optimized Synthetic Procedures and Reaction Conditions

Key Research Findings and Considerations

Selectivity and Yield: The use of sodium cyanoborohydride in methanol with tertiary amine bases provides high selectivity for reductive amination, minimizing side reactions.

Cyclopropyl Installation: Direct nucleophilic substitution using lithium cyclopropylacetonitrile anion is a robust method to introduce the cyclopropyl substituent with excellent yield and regioselectivity.

Temperature Control: During hydrolysis steps (e.g., converting nitriles to amides), careful temperature control (around 70°C) is crucial to prevent over-hydrolysis to carboxylic acids.

Reductive Amination Efficiency: Sodium triacetoxyborohydride is preferred for reductive amination due to its mildness and compatibility with sensitive functional groups, enabling efficient coupling of cyclopropylmethyl amines to aldehyde intermediates.

Protecting Groups: Use of silyl ethers and other protecting groups facilitates multi-step synthesis by protecting sensitive hydroxyl and amine functionalities, which can be selectively removed under acidic conditions.

Summary Table of Preparation Methods

| Methodology | Key Reagents | Advantages | Limitations |

|---|---|---|---|

| Reductive amination of cyanohydrins | Sodium cyanoborohydride, methanol, tertiary amine | High selectivity, mild conditions | Requires cyanohydrin intermediate |

| Nucleophilic substitution with cyclopropylacetonitrile anion | Lithium cyclopropylacetonitrile, pyridine intermediate | Excellent yields, regioselective | Sensitive to moisture, requires inert atmosphere |

| Reductive amination of aldehyde intermediates | Sodium triacetoxyborohydride, cyclopropylmethyl amine | Mild, compatible with multiple groups | Requires aldehyde intermediate |

| Protection/deprotection strategies | Trimethylsilyl ethers, trifluoromethanesulfonic acid | Enables multi-step synthesis | Additional steps increase complexity |

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl-(6-methoxy-pyridin-2-ylmethyl)-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines. Substitution reactions can result in a wide range of substituted derivatives with varying functional groups.

Scientific Research Applications

Cyclopropyl-(6-methoxy-pyridin-2-ylmethyl)-amine has several scientific research applications, including:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological and inflammatory diseases.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.

Industrial Applications: It is explored for its potential use in the development of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Cyclopropyl-(6-methoxy-pyridin-2-ylmethyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Analogs and Their Properties

Below is a comparative analysis of Cyclopropyl-(6-methoxy-pyridin-2-ylmethyl)-amine with structurally related compounds:

Key Observations :

The 3-methyl analog (CAS 952195-02-7) introduces steric hindrance, which may reduce metabolic degradation but limit target accessibility. Trifluoromethyl derivatives (e.g., CAS 2270907-02-1) exhibit higher lipophilicity, favoring membrane permeability.

Stability and Reactivity: 6-Cyclopropylpyridin-2-amine (CAS 857292-66-1) is stable under normal conditions but incompatible with strong oxidizing agents. Methoxy-substituted compounds like the target are likely more hydrolytically stable than chloro derivatives due to reduced electrophilicity.

Safety Profiles :

- 6-Cyclopropylpyridin-2-amine has irritant properties (rated 4/5 in toxicological testing), whereas data for the methoxy analog is unavailable but inferred to be milder due to reduced reactivity.

Biological Activity

Cyclopropyl-(6-methoxy-pyridin-2-ylmethyl)-amine is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound consists of a cyclopropyl group attached to a 6-methoxypyridin-2-ylmethylamine moiety. This configuration imparts distinct chemical reactivity and biological properties, making it a valuable compound for various scientific applications.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may function as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are still required to elucidate the exact mechanisms involved.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. It has shown promising results in inhibiting both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for several bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.25 |

| Escherichia coli | 0.50 |

| Bacillus subtilis | 0.75 |

| Pseudomonas aeruginosa | 1.00 |

These findings indicate that the compound may serve as a lead structure for developing new antimicrobial agents.

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Studies suggest that it may inhibit pro-inflammatory cytokines, thus reducing inflammation in various models of disease. The compound's ability to modulate inflammatory pathways positions it as a candidate for treating inflammatory diseases.

Case Studies

- Study on Antibacterial Activity : In a recent study, this compound was tested against multiple bacterial strains, demonstrating significant antibacterial activity with MIC values comparable to standard antibiotics . The study emphasized the need for further exploration into its mechanism of action.

- Inflammation Model : Another study evaluated the compound's effectiveness in a murine model of inflammation, where it significantly reduced edema and inflammatory markers compared to control groups . This suggests potential therapeutic applications in treating conditions like arthritis or chronic inflammatory diseases.

Research Applications

This compound is being explored for various applications in scientific research:

- Medicinal Chemistry : As a pharmacophore in drug design targeting neurological and inflammatory diseases.

- Organic Synthesis : Used as a building block for synthesizing more complex molecules, including heterocyclic compounds.

- Biological Studies : Investigated for its interactions with biological targets, providing insights into enzyme and receptor modulation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.